ME-143 -

ME-143

Catalog Number: EVT-274516
CAS Number:
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ME -143 is a derivative of triphendiol and is a highly potent, pan acting ant-cancer. It is active against every melanoma cell line tested to date and is able to sensitize melanoma cell lines to the standard of care drug, dacarbazine, and members of the platinum drug scaffold. Proof of concept studies in animal models of melanoma have demonstrated that orally delivered ME-143 retards tumour proliferation. The ME-143 mechanism of action in melanoma has not been fully elucidated. ME-143 is non-clastogenic.
Classification

ME-143 is classified as a synthetic isoflavone, a type of flavonoid that mimics the structure of estrogen and exhibits various biological activities. Its primary target is the ENOX2 enzyme, which is involved in redox signaling and cancer progression.

Synthesis Analysis

The synthesis of ME-143 involves several key steps that highlight its chemical structure and functional groups. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available isoflavone derivatives.
  2. Reagents: Common reagents include bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO).
  3. Reaction Conditions: The reactions are typically carried out under reflux conditions to facilitate the formation of the desired product.
  4. Purification: After synthesis, ME-143 is purified using high-performance liquid chromatography (HPLC) to ensure its purity for biological testing.

The synthesis process has been optimized to yield high purity levels, which are crucial for subsequent biological evaluations.

Molecular Structure Analysis

ME-143 possesses a complex molecular structure characterized by multiple rings and functional groups typical of isoflavones. The structural formula can be represented as follows:

  • Molecular Formula: C16_{16}H12_{12}O5_{5}
  • Molecular Weight: Approximately 284.26 g/mol

The structural analysis reveals:

  • Aromatic Rings: The presence of two benzene rings contributes to its stability and biological activity.
  • Hydroxyl Groups: These groups enhance solubility and reactivity, playing a critical role in binding interactions with biological targets.
  • Stereochemistry: The specific arrangement of atoms affects its interaction with enzymes like ENOX2.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structure of ME-143.

Chemical Reactions Analysis

ME-143 participates in various chemical reactions that are pivotal for its biological activity:

  1. Binding Reactions: ME-143 binds to ENOX2 with high affinity, inhibiting its activity. The dissociation constant (KdK_d) for this interaction has been reported to be around 43 nM, indicating strong binding.
  2. Oxidation Reactions: ME-143 effectively inhibits the oxidation of reduced plasma membrane quinones, which are substrates for ENOX2. This inhibition is crucial for disrupting the oxidative stress pathway that cancer cells exploit.
  3. Cellular Uptake: The compound undergoes cellular uptake mechanisms that involve passive diffusion due to its lipophilic nature.

These reactions underscore the potential of ME-143 as an anticancer agent by targeting specific pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of ME-143 primarily revolves around its interaction with ENOX2:

  1. Inhibition of ENOX2 Activity: ME-143 prevents ENOX2 from oxidizing reduced plasma membrane quinones, disrupting the enzyme's role in redox signaling.
  2. Induction of Apoptosis: By inhibiting ENOX2, ME-143 triggers apoptotic pathways in cancer cells, leading to decreased cell viability.
  3. Regulation of WNT Signaling: Studies have shown that ME-143 suppresses WNT signaling pathways, which are often upregulated in cancers, further contributing to its anticancer effects.

These mechanisms highlight the multifaceted approach of ME-143 in targeting cancer cells.

Physical and Chemical Properties Analysis

ME-143 exhibits several physical and chemical properties relevant to its function:

These properties are essential for understanding how ME-143 behaves in biological systems.

Applications

ME-143 has several promising applications in scientific research and medicine:

  1. Cancer Treatment: Its primary application is as an anticancer agent, particularly for ovarian cancer and potentially other malignancies due to its ability to inhibit ENOX2.
  2. Research Tool: ME-143 serves as a valuable tool for studying redox signaling pathways and their implications in cancer biology.
  3. Pharmacological Studies: Ongoing studies aim to further elucidate its pharmacokinetics and pharmacodynamics, paving the way for clinical applications.
Mechanistic Insights into ME-143 as a Tumor-Specific Therapeutic Agent

Molecular Targets and Pathways in Cancer Cell Inhibition

Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

ME-143 (also known as NV-143) functions as a second-generation, tumor-specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain [1]. This enzymatic complex catalyzes the transfer of electrons from NADH to ubiquinone, coupled with proton pumping across the mitochondrial inner membrane to establish the electrochemical gradient essential for ATP synthesis. ME-143 selectively disrupts this process by binding to the catalytic site of Complex I, thereby impeding NADH oxidation and subsequent electron transfer [1] [8]. Biochemical assays demonstrate that ME-143 induces a dose-dependent reduction in Complex I enzymatic activity, with significant inhibition observed at concentrations as low as 3.125 μM in colorectal cancer cell lines like DLD1 [1].

The tumor-specificity of ME-143 arises from the metabolic vulnerability of cancer cells, which frequently exhibit heightened dependence on mitochondrial Complex I activity compared to normal cells. This dependence is particularly pronounced in aggressive cancer subtypes, such as the mesenchymal colorectal cancer (CMS4) subtype, which shows inherent downregulation of Complex I subunits. Research utilizing CMS4 models (e.g., MDST8 cells) reveals that pharmacological inhibition by ME-143 exacerbates pre-existing Complex I deficiencies, creating a critical metabolic crisis specifically in malignant cells [3] [8].

Table 1: ME-143 Effects on Cancer Cell Lines

Cell LineCancer TypePrimary TargetKey Effect (Concentration)Experimental Outcome
DLD1ColorectalComplex IProliferation inhibition (3.125 μM)~40% reduction at 3.125 μM [1]
RKOColorectalComplex IMetabolic disruption (10-100 μM)Dose-dependent OCR reduction [1]
MDST8 (CMS4)ColorectalComplex IROS induction & Migration modulationEnhanced mtROS, FAK activation [3] [8]
LoVo (CMS1)ColorectalComplex IMild ROS increaseLimited migratory impact [3] [8]

Modulation of Oxidative Phosphorylation and Metabolic Disruption

The inhibition of Complex I by ME-143 triggers profound disruption of oxidative phosphorylation (OXPHOS). Seahorse extracellular flux analyses demonstrate that ME-143-treated cancer cells exhibit significantly reduced oxygen consumption rates (OCR), particularly affecting basal respiration and ATP-linked respiration [1] [8]. This collapse in mitochondrial energy production forces cancer cells toward compensatory metabolic pathways, but insufficient glycolytic upregulation creates an energetic deficit incompatible with sustained proliferation and survival [3].

A critical consequence of Complex I inhibition is the overproduction of mitochondrial reactive oxygen species (mtROS). Under physiological conditions, Complex I tightly controls electron flow to minimize free radical leakage. ME-143 disrupts this control, causing electrons to accumulate within the electron transport chain and prematurely react with oxygen, generating superoxide anions [3] [8]. This effect is markedly amplified in CMS4 colorectal cancer cells due to their inherently low Complex I activity coupled with compromised antioxidant defenses, specifically involving the inactivation of superoxide dismutase 2 (SOD2) via hyperacetylation [8]. The resulting redox imbalance acts as a dual-edged sword: while acute ROS bursts can trigger cell death, chronic elevation promotes pro-tumorigenic signaling in resistant cells. Notably, studies show that both genetic (SOD2 overexpression) and pharmacological (MitoTEMPO) quenching of mtROS significantly blunt ME-143-induced migration in CMS4 models, confirming ROS as a key effector molecule [3] [8].

Role in Suppressing Oncogenic Signaling Pathways

WNT/β-Catenin Pathway Inhibition in Colorectal Cancer

Beyond its primary metabolic effects, ME-143 exerts significant inhibitory effects on the canonical WNT/β-catenin signaling pathway, a frequently dysregulated oncogenic cascade in colorectal cancer (CRC) [1] [9]. Activation of WNT signaling stabilizes β-catenin, enabling its nuclear translocation and transcription of target genes (e.g., MYC, CCND1) driving proliferation, invasion, and stemness. ME-143 disrupts this pathway by promoting the cytoplasmic sequestration and degradation of β-catenin. Mechanistic studies indicate this occurs downstream of Complex I inhibition, likely mediated through ROS-dependent activation of kinases (e.g., GSK3β) that phosphorylate β-catenin, targeting it for proteasomal destruction [1].

The clinical relevance of this inhibition is underscored by the differential sensitivity of CRC molecular subtypes. Tumors with mesenchymal features (CMS4), characterized by active TGF-β signaling and epithelial-mesenchymal transition (EMT), exhibit heightened vulnerability to ME-143. This sensitivity correlates with the inverse relationship observed between low Complex I expression/activity and elevated EMT markers in patient cohorts. Patients exhibiting this molecular signature (low Complex I, high EMT) demonstrate significantly poorer prognosis, positioning ME-143 as a potential targeted therapy for this aggressive CRC subtype [3] [8]. In vitro, ME-143 treatment of CRC cells like DLD1 significantly reduces the expression of key β-catenin target genes and suppresses anchorage-independent growth, hallmarks of WNT pathway inhibition [1].

Cross-Talk with Apoptotic and Autophagy Mechanisms

The anti-tumor efficacy of ME-143 is amplified through its engagement of programmed cell death pathways, particularly apoptosis and autophagy, creating a coordinated cytotoxic response.

  • Apoptosis Induction: ME-143 treatment triggers intrinsic (mitochondrial) apoptosis. Complex I inhibition and the resultant mtROS surge cause mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release into the cytosol. Cytochrome c forms the apoptosome with APAF1, activating caspase-9 and subsequently the executioner caspases-3/7 [4] [8]. Furthermore, the metabolic stress induced by ATP depletion activates AMPK, which can inhibit mTORC1 and modulate BCL-2 family proteins (e.g., downregulation of MCL-1, upregulation of BIM), tilting the balance toward apoptosis [4] [10].

  • Autophagy Modulation: ME-143 induces cytoprotective autophagy, a process initially triggered as a survival mechanism to mitigate metabolic and oxidative stress. This involves the inhibition of the mTORC1 pathway, leading to ULK1 complex activation, phagophore formation, and LC3-I to LC3-II conversion [4] [10]. However, prolonged or excessive ME-143 exposure can overwhelm this protective capacity, leading to autophagy-dependent cell death (ADCD). This shift occurs when sustained autophagic flux depletes essential cellular components beyond a critical threshold or when autophagy intersects with apoptotic signaling (e.g., via degradation of anti-apoptotic proteins like FLIP) [4] [5] [10]. The interaction between ME-143-induced autophagy and apoptosis is context-dependent. Pharmacological inhibition of autophagy (e.g., chloroquine) can sometimes potentiate ME-143-induced apoptosis by blocking a key stress-relief pathway, while in other contexts, intact autophagy is necessary for efficient apoptotic execution via mutual crosstalk [4] [10].

Properties

Product Name

ME-143

IUPAC Name

3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2

InChI Key

VXHSDGZMRLGSEJ-UHFFFAOYSA-N

SMILES

C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

NV143; ME143; ME-143; ME 143.

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.